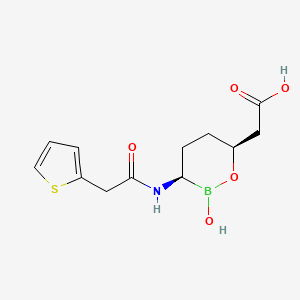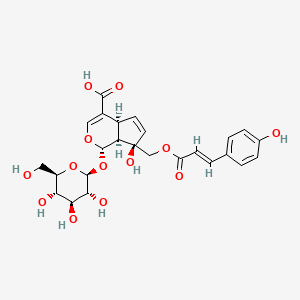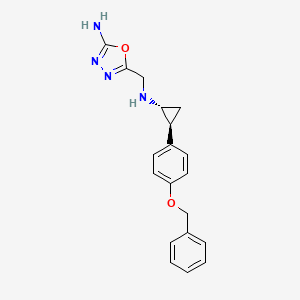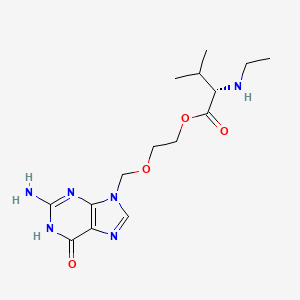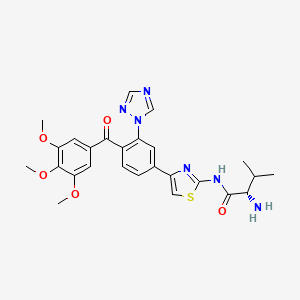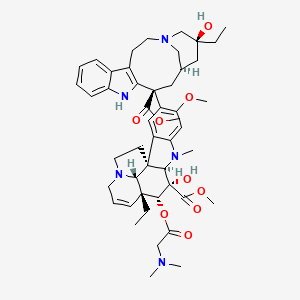
Vinglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinglycinate is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Application in Carbon Dioxide Capture
Aqueous potassium glycinate (KGly), closely related to vinglycinate, has been studied for its suitability in post-combustion carbon dioxide (CO2) capture in a pilot plant. Despite faster kinetics in an unloaded state, KGly showed no significant enhancements in plant operation compared to sodium glycinate (NaGly). The process faced challenges with KGly regeneration, leading to slow CO2 absorption rates and high energy demands (Rabensteiner et al., 2015).
2. Glycoside Library Construction
Vinglycinate derivatives have been used in the construction of glycoside libraries. Specifically, glycosyltransferase VinC was employed to create libraries using dTDP-vicenisamine and structurally diverse unnatural aglycons, resulting in new vicenisaminides. This research reveals the flexibility and potential of vinglycinate derivatives in glycoside construction (Minami et al., 2005).
3. Chromium(III) Glycinate in Diabetic Models
Chromium(III) glycinate (CrGly), a compound structurally similar to vinglycinate, was evaluated for its hypoglycemic potential in diabetic rats. The study found that CrGly significantly decreased blood glucose and cholesterol levels, demonstrating its therapeutic potential in managing hyperglycemia (Król et al., 2019).
4. Suitability in Biodiesel Production
Research on the application of waste eggshell, which involves glycinate compounds, indicates its potential as a solid catalyst in biodiesel synthesis. This highlights the role of glycinate-based compounds, like vinglycinate, in environmentally friendly and cost-effective energy production methods (Wei et al., 2009).
5. GlycoTorch Vina for Glycosaminoglycan Study
GlycoTorch Vina (GTV), a molecular docking tool, has been developed for studying glycosaminoglycans (GAGs), which are related to glycinate compounds like vinglycinate. GTV provides insights into the complex interactions and properties of GAGs, which can be applied to understand the behavior of similar compounds (Boittier et al., 2020).
6. Potential in Ionic Liquid Reuse
Research on the reuse of cholinium glycinate, an ionic liquid similar to vinglycinate, in waste vegetable delignification, underscores the compound's potential in sustainable chemical processes. This study shows the environmental and economic benefits of utilizing such compounds in industrial applications (Outeiriño et al., 2021).
7. Bio-Based Strategies for Glycosaminoglycans
Vinglycinate derivatives can be relevant in the production of glycosaminoglycans (GAGs) and their oligosaccharides, important in various clinical applications. Bio-based strategies, including enzymatic methods and synthetic biology, offer promising avenues for producing GAGs in a controlled and sustainable manner (Kang et al., 2018).
8. Computational Analysis of Glycinate Complexes
A study on tert-butylammonium N-acetylglycinate monohydrate, a compound related to vinglycinate, used computational and experimental approaches to analyze its molecular and electronic properties. This research contributes to understanding the behavior of glycinate-based compounds in various applications (Senthilkumar et al., 2020).
Eigenschaften
CAS-Nummer |
865-24-7 |
|---|---|
Produktname |
Vinglycinate |
Molekularformel |
C48H63N5O9 |
Molekulargewicht |
854 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3/t29-,39-,40+,41+,44-,45+,46+,47-,48-/m0/s1 |
InChI-Schlüssel |
YNSIUGHLISOIRQ-XGNYHKEJSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vinglycinate; Vinglicinato; Vinglycinatum |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



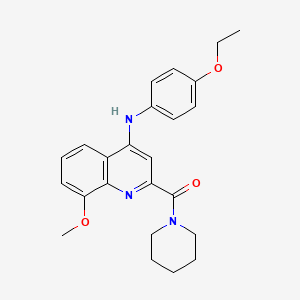
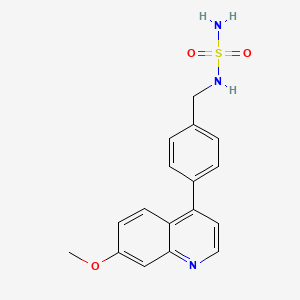
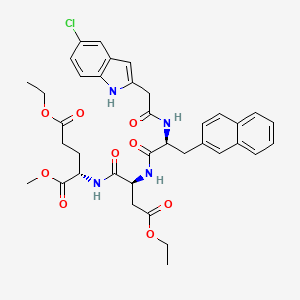
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)

